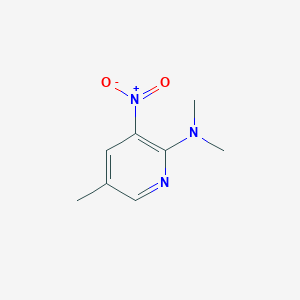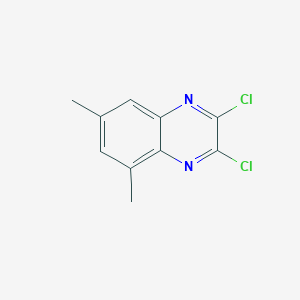
2,3-Dichloro-5,7-dimethylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two chlorine atoms and two methyl groups attached to the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5,7-dimethylquinoxaline can be synthesized through the condensation of 2,3-dichloroquinoxaline with appropriate methylating agents. One common method involves the reaction of 2,3-dichloroquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
2,3-Dichloro-5,7-dimethylquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.
Reduction: Formation of dihydroquinoxalines or tetrahydroquinoxalines.
科学的研究の応用
2,3-Dichloro-5,7-dimethylquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential anticancer properties, as it can interfere with cellular processes in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,3-Dichloro-5,7-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
類似化合物との比較
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the methyl groups present in 2,3-Dichloro-5,7-dimethylquinoxaline.
2,3-Dimethylquinoxaline: Lacks the chlorine atoms present in this compound.
6,7-Dimethylquinoxaline: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound for various applications in research and industry.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
2,3-dichloro-5,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)13-9(11)10(12)14-8/h3-4H,1-2H3 |
InChIキー |
DQNBAYBMUDTGRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C |
溶解性 |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)

![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
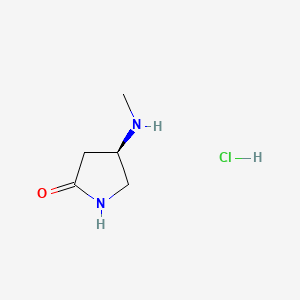
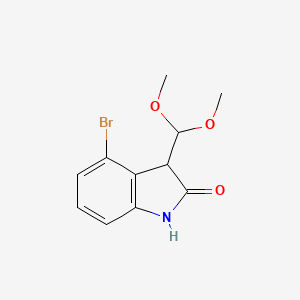

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
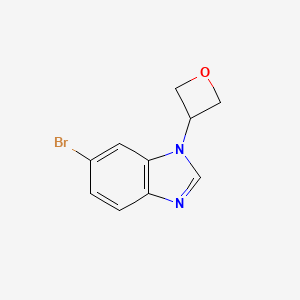
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)


